1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile
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Overview
Description
1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile is a heterocyclic compound that contains both imidazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aldehyde or ketone in the presence of a catalyst. For example, the reaction of an amido-nitrile with an aldehyde in the presence of a nickel catalyst can yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at specific positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-methylimidazole: A simpler imidazole derivative with similar chemical properties.
4-methylimidazole: Another imidazole derivative with potential biological activity.
1-methyl-2-oxo-pyrrolidine: A pyrrolidine derivative with similar structural features.
Uniqueness
1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile is unique due to its combination of imidazole and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
141363-27-1 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile |
InChI |
InChI=1S/C11H12N4O/c1-14-4-3-8(11(14)16)5-10-13-7-9(6-12)15(10)2/h5,7H,3-4H2,1-2H3/b8-5- |
InChI Key |
UQNCYMPLTIPEHP-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CC/C(=C/C2=NC=C(N2C)C#N)/C1=O |
SMILES |
CN1CCC(=CC2=NC=C(N2C)C#N)C1=O |
Canonical SMILES |
CN1CCC(=CC2=NC=C(N2C)C#N)C1=O |
Synonyms |
3-methyl-2-[(Z)-(1-methyl-2-oxo-pyrrolidin-3-ylidene)methyl]imidazole- 4-carbonitrile |
Origin of Product |
United States |
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